8-(N-Heptylthio)theophylline
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Overview
Description
8-(N-Heptylthio)theophylline is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline works by inhibiting phosphodiesterase and blocking adenosine receptors, leading to bronchodilation and other physiological effects . The addition of the N-heptylthio group to theophylline enhances its lipophilicity and potentially modifies its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-Heptylthio)theophylline typically involves the alkylation of theophylline with an appropriate heptylthio reagent. One common method is the reaction of theophylline with heptylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
8-(N-Heptylthio)theophylline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the heptylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The heptylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the heptylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the heptylthio group .
Scientific Research Applications
8-(N-Heptylthio)theophylline has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of lipophilic modifications on theophylline derivatives.
Biology: The compound is investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Research is conducted to explore its therapeutic potential in treating respiratory diseases and other conditions.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
The mechanism of action of 8-(N-Heptylthio)theophylline is similar to that of theophylline. It inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP levels, which results in bronchodilation and other physiological effects. Additionally, it blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation . The N-heptylthio group may enhance the compound’s lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
8-(N-Heptylthio)theophylline can be compared with other theophylline derivatives and methylxanthines, such as:
Theobromine: Another methylxanthine with similar bronchodilator effects but different pharmacokinetic properties.
Caffeine: A widely known methylxanthine with central nervous system stimulant effects.
Pentoxifylline: A methylxanthine derivative used to improve blood flow in peripheral vascular disease .
The uniqueness of this compound lies in its modified lipophilicity due to the N-heptylthio group, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to other methylxanthines .
Properties
CAS No. |
73908-75-5 |
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Molecular Formula |
C14H22N4O2S |
Molecular Weight |
310.42 g/mol |
IUPAC Name |
8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2S/c1-4-5-6-7-8-9-21-13-15-10-11(16-13)17(2)14(20)18(3)12(10)19/h4-9H2,1-3H3,(H,15,16) |
InChI Key |
FFKZSFMDWWVVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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